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Compound of Interest

Compound Name: (-)-2-Iodooctane

Cat. No.: B12745701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-2-Iodooctane, also known by its systematic IUPAC name (2R)-2-iodooctane, is a chiral alkyl

halide of significant interest in organic synthesis and mechanistic studies.[1] Its utility primarily

stems from its role as a substrate in nucleophilic substitution reactions, allowing for the

introduction of various functional groups at a stereodefined secondary carbon center. This

guide provides a comprehensive overview of its chemical and physical properties, synthesis,

key reactions, and safety information, tailored for professionals in research and drug

development.

Physicochemical and Spectroscopic Data
The properties of (-)-2-Iodooctane are summarized in the tables below. It is important to note

that while some data is specific to the (R)-enantiomer, other reported values are for the racemic

mixture (2-iodooctane). Spectroscopic data for the racemate is generally representative of the

individual enantiomers.

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 29117-48-4 [1]

Molecular Formula C₈H₁₇I [2][3][4]

Molecular Weight 240.12 g/mol [2][3]

Appearance
Oily, colorless to yellow or

brown liquid
[3]

Boiling Point 225-226 °C (for 1-iodooctane) [5]

Density 1.325 g/mL

Specific Rotation [α]D -33.3°

Solubility
Insoluble in water; soluble in

organic solvents.
[5]

Table 2: Computed Properties
Property Value Source(s)

LogP 3.78 [2]

Complexity 52.5 [2][3]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
0 [2]

Rotatable Bond Count 5 [2]

Table 3: Spectroscopic Data (for 2-Iodooctane)
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Spectrum Type Key Features

¹H NMR Data available for the racemate.

¹³C NMR Data available for the racemate.

Mass Spectrometry (GC-MS)

Molecular ion peak (M⁺) at m/z 240. Key

fragments expected from loss of iodine and alkyl

chain fragmentation.[3]

Infrared (IR) Spectroscopy

C-H stretching (~2850-2960 cm⁻¹), C-H bending

(~1375-1465 cm⁻¹), C-I stretching (~500-600

cm⁻¹).

Synthesis of (-)-2-Iodooctane
(-)-2-Iodooctane is typically synthesized from its corresponding chiral alcohol, (S)-(+)-2-

octanol, via a nucleophilic substitution reaction that proceeds with inversion of configuration. A

common method is the Finkelstein reaction or a variation thereof.

Experimental Protocol: Synthesis via Mesylate
Intermediate
This two-step procedure involves the conversion of the alcohol to a mesylate, which is a good

leaving group, followed by displacement with iodide.

Step 1: Mesylation of (S)-(+)-2-octanol

To a solution of (S)-(+)-2-octanol (1 equivalent) in a suitable aprotic solvent (e.g.,

dichloromethane or diethyl ether) at 0 °C, add triethylamine (1.5 equivalents).

Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the

temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC

until the starting material is consumed.

Quench the reaction by adding cold water. Separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude mesylate.

Step 2: Iodination of the Mesylate

Dissolve the crude mesylate from Step 1 in acetone.

Add sodium iodide (3 equivalents) and heat the mixture to reflux.

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

Cool the reaction mixture to room temperature and remove the acetone under reduced

pressure.

Partition the residue between water and diethyl ether.

Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove any

excess iodine) and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude (-)-2-Iodooctane by vacuum distillation or column chromatography on silica

gel.

Step 1: Mesylation Step 2: Iodination (SN2)

(S)-(+)-2-octanol (S)-2-octyl mesylate
MsCl, Et3N

(R)-(-)-2-IodooctaneNaI, Acetone

Click to download full resolution via product page

Caption: Synthesis of (-)-2-Iodooctane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12745701?utm_src=pdf-body
https://www.benchchem.com/product/b12745701?utm_src=pdf-body-img
https://www.benchchem.com/product/b12745701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12745701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Reactions and Mechanisms: Nucleophilic
Substitution
(-)-2-Iodooctane is a classic substrate for studying the stereochemistry of the Sₙ2 reaction. A

well-documented experiment involves the reaction of optically active 2-iodooctane with

radioactive iodide ions (e.g., from Na¹³¹I) in acetone.

The Finkelstein Reaction and Stereochemistry
This reaction demonstrates the stereospecificity of the Sₙ2 mechanism. The incoming iodide

nucleophile attacks the carbon atom bearing the iodine from the side opposite to the leaving

group. This "backside attack" results in an inversion of the stereochemical configuration.

When (R)-(-)-2-iodooctane reacts with a non-radioactive iodide ion, it is converted to (S)-(+)-2-

iodooctane. Since the nucleophile and the leaving group are the same (iodide), the reaction is

reversible and will eventually lead to a racemic mixture (equal amounts of the R and S

enantiomers), resulting in a loss of optical activity.

A key finding from kinetic studies is that the rate of racemization is twice the rate of

incorporation of a radioactive iodide isotope. This is because for every two molecules that

undergo substitution and invert their configuration, only one will have incorporated the

radioactive isotope, but the optical rotation of the mixture will have been completely canceled

out.

(R)-(-)-2-Iodooctane [I--C--I] Transition StateI⁻ (Nucleophile) (S)-(+)-2-IodooctaneInversion of Configuration

Click to download full resolution via product page

Caption: Sₙ2 reaction pathway.

Experimental Protocol: Kinetic Study of Iodide
Exchange
This protocol outlines a method to study the kinetics of the iodide exchange reaction.
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Preparation of Solutions:

Prepare a standard solution of (R)-(-)-2-iodooctane in acetone of known concentration

(e.g., 0.1 M).

Prepare a standard solution of sodium iodide in acetone of known concentration (e.g., 0.2

M). A portion of this can be made with radioactive Na¹³¹I for isotopic exchange studies.

Reaction Setup:

In a thermostatted reaction vessel, mix the solutions of (-)-2-iodooctane and sodium

iodide.

Maintain a constant temperature throughout the experiment.

Monitoring the Reaction:

Polarimetry: At regular time intervals, withdraw an aliquot of the reaction mixture and

measure its optical rotation using a polarimeter. The decrease in optical rotation over time

corresponds to the rate of racemization.

Isotopic Exchange: At the same time intervals, withdraw another aliquot. Quench the

reaction (e.g., by adding a large volume of water and extracting the 2-iodooctane with a

non-polar solvent like hexane). The radioactivity of the organic extract can then be

measured using a scintillation counter to determine the rate of iodide incorporation.

Data Analysis:

Plot the natural logarithm of the optical rotation versus time to determine the rate constant

for racemization.

Plot the incorporation of radioactivity versus time to determine the rate constant for

substitution.

Compare the two rate constants.
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Reaction Setup

Monitoring

Data Analysis

(-)-2-Iodooctane + NaI in Acetone

Withdraw Aliquots at Time Intervals

Measure Optical RotationQuench and Extract

Determine Rate of Racemization

Measure Radioactivity

Determine Rate of Substitution

Click to download full resolution via product page

Caption: Workflow for the kinetic study.

Safety and Handling
(-)-2-Iodooctane should be handled with appropriate safety precautions in a well-ventilated

fume hood.

Table 4: Hazard Information
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Hazard Description Precautionary Measures

Toxicity
Moderately toxic by ingestion.

[4] An eye irritant.[4]

Avoid ingestion and contact

with eyes.

Irritation

Causes skin and eye irritation.

May cause respiratory

irritation.

Wear appropriate personal

protective equipment (PPE),

including safety glasses,

gloves, and a lab coat.

Flammability Combustible liquid.
Keep away from heat, sparks,

and open flames.

Stability
Light sensitive; may discolor

upon exposure to light.[3]

Store in a tightly sealed, light-

resistant container in a cool,

dry place.

Decomposition

When heated to

decomposition, it may emit

toxic fumes of iodide.[4]

Avoid overheating.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious

amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and

water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Development and Research
The primary application of (-)-2-Iodooctane in a research and development context is as a

chiral building block. Its well-defined stereochemistry allows for the synthesis of

enantiomerically pure compounds, which is critical in the development of pharmaceuticals

where different enantiomers can have vastly different biological activities.

The ability to undergo Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols,

cyanides, azides, and carbanions) makes (-)-2-Iodooctane a versatile intermediate for the

construction of more complex molecules with a controlled stereocenter. This is particularly

valuable in the synthesis of lead compounds and drug candidates in medicinal chemistry.

Conclusion
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(-)-2-Iodooctane is a valuable chiral reagent for organic synthesis. Its well-understood

reactivity, particularly in Sₙ2 reactions, makes it a useful tool for introducing functionality with

stereochemical control. A thorough understanding of its properties, synthesis, and handling is

essential for its safe and effective use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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